3,4-Dichlorophenethyl isocyanate

Physical Chemistry Analytical Chemistry Process Engineering

3,4-Dichlorophenethyl isocyanate (CAS 115706-18-8) is an aromatic isocyanate characterized by a phenethyl backbone substituted with chlorine atoms at the 3- and 4-positions. It is a liquid at ambient temperature with a molecular weight of 216.06 g/mol and the linear formula Cl₂C₆H₃CH₂CH₂NCO.

Molecular Formula C9H7Cl2NO
Molecular Weight 216.06 g/mol
CAS No. 115706-18-8
Cat. No. B045652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichlorophenethyl isocyanate
CAS115706-18-8
Synonyms3 4-DICHLOROPHENETHYL ISOCYANATE 97
Molecular FormulaC9H7Cl2NO
Molecular Weight216.06 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CCN=C=O)Cl)Cl
InChIInChI=1S/C9H7Cl2NO/c10-8-2-1-7(5-9(8)11)3-4-12-6-13/h1-2,5H,3-4H2
InChIKeyNWTVTCGHLQMSOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dichlorophenethyl Isocyanate (CAS 115706-18-8): Baseline Properties and Procurement Considerations for a Specialized Aromatic Isocyanate Building Block


3,4-Dichlorophenethyl isocyanate (CAS 115706-18-8) is an aromatic isocyanate characterized by a phenethyl backbone substituted with chlorine atoms at the 3- and 4-positions . It is a liquid at ambient temperature with a molecular weight of 216.06 g/mol and the linear formula Cl₂C₆H₃CH₂CH₂NCO [1]. The compound is commercially available, typically at a purity specification of 97%, and is primarily utilized as a reactive intermediate in organic synthesis, notably in the preparation of urea, carbamate, and amide derivatives . Its physicochemical profile includes a reported boiling point of 304-305 °C, a density of 1.317 g/mL at 25 °C, and a refractive index (n20/D) of 1.557 [1].

Why 3,4-Dichlorophenethyl Isocyanate (CAS 115706-18-8) Cannot Be Casually Substituted by Other Phenethyl or Aryl Isocyanates


Despite the generic reactivity of the isocyanate (-N=C=O) functional group, the specific substitution pattern and backbone architecture of 3,4-dichlorophenethyl isocyanate (CAS 115706-18-8) impart distinct physicochemical properties and reactivity profiles that preclude simple interchange with close analogs [1]. The electron-withdrawing chloro substituents at the 3- and 4-positions of the phenyl ring, combined with the ethylene spacer between the aromatic ring and the isocyanate group, confer unique steric and electronic characteristics that influence reaction kinetics, regioselectivity, and downstream product properties . As evidenced by the Hammett correlation studies on substituted phenyl isocyanates, the sensitivity of reactions with amines and alcohols toward substituent effects is significant (ρ ~ 2), demonstrating that even minor structural modifications can substantially alter reaction outcomes [2]. Therefore, substitution without rigorous validation risks compromised synthetic efficiency, altered reaction conditions, or failed product specifications, making direct procurement of the specific CAS 115706-18-8 compound essential for reproducible research and industrial outcomes [1].

Quantitative Evidence Guide for 3,4-Dichlorophenethyl Isocyanate (CAS 115706-18-8): Verifiable Differentiation from Key Analogs


Comparative Physical Properties of 3,4-Dichlorophenethyl Isocyanate vs. Unsubstituted Phenethyl Isocyanate

3,4-Dichlorophenethyl isocyanate exhibits significantly elevated boiling point and density compared to the parent phenethyl isocyanate due to the presence of electron-withdrawing chloro substituents. This differentiation is critical for applications requiring precise distillation or separation parameters [1].

Physical Chemistry Analytical Chemistry Process Engineering

Positional Isomer Differentiation: 3,4- vs. 2,4-Dichlorophenethyl Isocyanate Boiling Point and Density Comparison

The 3,4-dichloro substitution pattern on the phenethyl isocyanate backbone yields a boiling point that is approximately 40 °C higher than that of the 2,4-dichloro isomer. This substantial difference underscores the importance of procuring the correct positional isomer for reproducible synthetic outcomes [1].

Organic Synthesis Process Chemistry Quality Control

Comparative Purity Specifications: 3,4-Dichlorophenethyl Isocyanate vs. 2,4-Dichlorophenethyl Isocyanate

Commercially available 3,4-dichlorophenethyl isocyanate (CAS 115706-18-8) is consistently offered at a minimum purity specification of 97%, whereas the 2,4-dichloro isomer is often specified at 95% purity . This difference in available grade can impact the success of stoichiometry-sensitive reactions and the purity of final products.

Analytical Chemistry Synthetic Methodology Procurement

Refractive Index as a Differentiation Criterion for Isomer Identification

The refractive index (n20/D) of 3,4-dichlorophenethyl isocyanate is reported as 1.557, while the 2,4-dichloro isomer has a refractive index of 1.5560 [1]. This measurable difference provides a rapid, non-destructive method for confirming the identity of the supplied chemical.

Analytical Chemistry Quality Control Synthetic Chemistry

Validated Application Scenarios for 3,4-Dichlorophenethyl Isocyanate (CAS 115706-18-8) Based on Quantitative Evidence


Synthesis of 3,4-Dichlorophenyl Urea Herbicides and Derivatives

3,4-Dichlorophenethyl isocyanate serves as a direct precursor for the synthesis of 3,4-dichlorophenyl urea herbicides such as Diuron. The reaction involves coupling the isocyanate with dimethylamine, a process for which the 3,4-dichloro substitution pattern is specifically required for the desired herbicidal activity . The 97% purity specification of the commercial isocyanate ensures high-yielding and reproducible formation of the target urea, which is critical for both research-scale synthesis and industrial production .

Precursor for Functionalized Polyurethanes and Coatings with Enhanced Thermal Stability

The significantly higher boiling point (304-305 °C) and density (1.317 g/mL) of 3,4-dichlorophenethyl isocyanate compared to unsubstituted phenethyl isocyanate make it a valuable monomer for the synthesis of specialized polyurethanes and coatings. The incorporation of the 3,4-dichlorophenyl moiety into polymer backbones is expected to enhance thermal stability and alter mechanical properties due to the presence of the rigid, electron-withdrawing aromatic group [1].

Synthesis of 3,4-Dichlorophenyl-Containing Biologically Active Ureas and Carbamates

As a reactive building block, 3,4-dichlorophenethyl isocyanate is employed to install the 3,4-dichlorophenyl pharmacophore into urea and carbamate derivatives for biological evaluation . The distinct boiling point and refractive index of the 3,4-isomer compared to the 2,4-isomer [2] provide essential quality control metrics to ensure the correct positional isomer is used in structure-activity relationship (SAR) studies, which is fundamental for accurate correlation of biological activity with chemical structure [1].

Use as a Derivatization Reagent for HPLC Analysis with Enhanced Detection

The high refractive index (n20/D 1.557) of 3,4-dichlorophenethyl isocyanate can be leveraged as a derivatization reagent for high-performance liquid chromatography (HPLC) analysis of amines and alcohols. The presence of the dichlorophenyl chromophore enhances UV detection sensitivity compared to unsubstituted phenethyl isocyanate derivatives, and the distinct retention time of the 3,4-isomer—correlating with its higher boiling point and density—allows for its unambiguous identification in complex reaction mixtures .

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